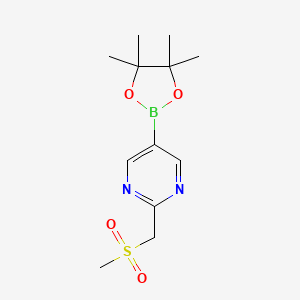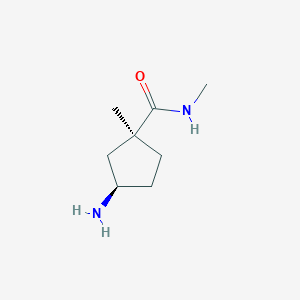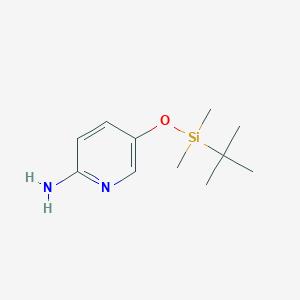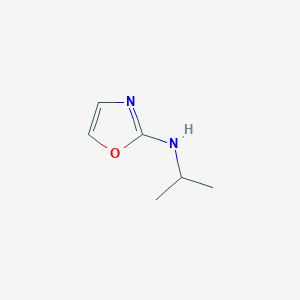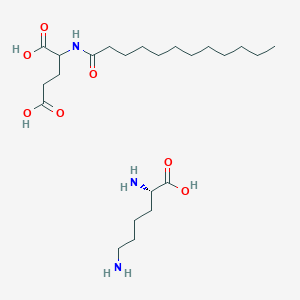![molecular formula C12H16BrNO3 B12988145 tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B12988145.png)
tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is an organic compound that belongs to the class of furo[3,2-c]pyridines This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a furo[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The esterification step involves the reaction of the brominated intermediate with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The furo[3,2-c]pyridine ring can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: The major products include substituted furo[3,2-c]pyridine derivatives.
Reduction Reactions: The major products include alcohols or amines.
Oxidation Reactions: The major products include oxidized furo[3,2-c]pyridine derivatives.
Scientific Research Applications
tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the furo[3,2-c]pyridine ring system play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate
- tert-Butyl bromide
- tert-Butyl α-bromoisobutyrate
Uniqueness
tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is unique due to the presence of the furo[3,2-c]pyridine ring system and the bromine atom, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H16BrNO3 |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-5-4-9-8(7-14)6-10(13)16-9/h6H,4-5,7H2,1-3H3 |
InChI Key |
UJELULXOWCPAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


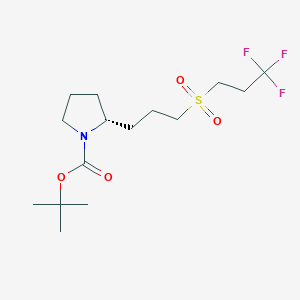
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12988068.png)
![N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12988079.png)
![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
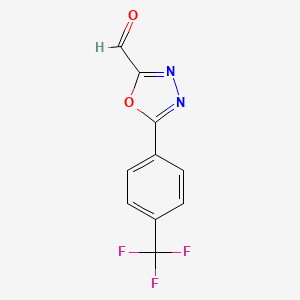
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
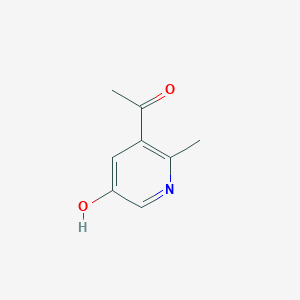
![2-(8'-(Hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-thiochromen]-1-yl)ethanol](/img/structure/B12988106.png)
